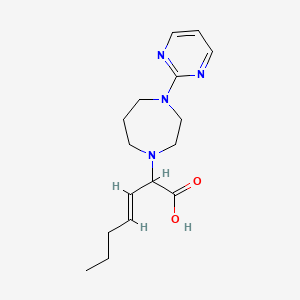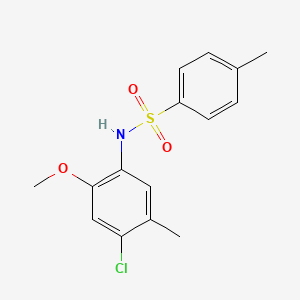![molecular formula C18H22N2O2 B5687643 4'-[1-(dimethylamino)ethyl]-4-methoxybiphenyl-3-carboxamide](/img/structure/B5687643.png)
4'-[1-(dimethylamino)ethyl]-4-methoxybiphenyl-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4'-[1-(dimethylamino)ethyl]-4-methoxybiphenyl-3-carboxamide, commonly known as DMBC, is a chemical compound that belongs to the class of biphenyl derivatives. DMBC has gained significant interest in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In
作用机制
The mechanism of action of DMBC is not fully understood. However, it has been suggested that DMBC exerts its pharmacological effects by modulating the activity of various receptors and enzymes in the body. DMBC has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function. DMBC has also been shown to modulate the activity of various ion channels, including voltage-gated sodium channels and calcium channels.
Biochemical and Physiological Effects
DMBC has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that DMBC can inhibit the growth and proliferation of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. DMBC has also been shown to exhibit neuroprotective effects by inhibiting the activity of acetylcholinesterase and reducing the production of reactive oxygen species in the brain. In vivo studies have shown that DMBC can improve cognitive function and reduce the symptoms of Alzheimer's disease in animal models.
实验室实验的优点和局限性
DMBC has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits high stability under various conditions. DMBC is also highly soluble in organic solvents, which makes it easy to handle and manipulate in the lab. However, DMBC has some limitations for lab experiments. It is relatively expensive compared to other compounds, and it may exhibit low bioavailability and poor pharmacokinetic properties in vivo.
未来方向
There are several future directions for the scientific research of DMBC. One potential direction is the development of DMBC-based drugs for the treatment of various diseases, including cancer and neurodegenerative disorders. Another potential direction is the development of DMBC-based organic semiconductor materials for the development of electronic devices. Additionally, further studies are needed to elucidate the mechanism of action of DMBC and to optimize its pharmacokinetic properties for in vivo applications.
合成方法
DMBC can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction, Buchwald-Hartwig amination, and Ullmann coupling reaction. The most common method for synthesizing DMBC is the Suzuki-Miyaura coupling reaction, which involves the reaction between 4-bromo-4'-methoxybiphenyl-3-carboxylic acid and N,N-dimethylaminoethyl boronic acid in the presence of a palladium catalyst. The reaction yields DMBC as a white solid, which can be purified using column chromatography.
科学研究应用
DMBC has been extensively studied for its potential applications in various fields. In medicinal chemistry, DMBC has been identified as a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. DMBC has also been studied for its potential application as an organic semiconductor material, which can be used in the development of electronic devices.
属性
IUPAC Name |
5-[4-[1-(dimethylamino)ethyl]phenyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-12(20(2)3)13-5-7-14(8-6-13)15-9-10-17(22-4)16(11-15)18(19)21/h5-12H,1-4H3,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMFSVLLLCBPBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC(=C(C=C2)OC)C(=O)N)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-[1-(Dimethylamino)ethyl]-4-methoxybiphenyl-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5687565.png)
![1,3-dimethyl-N-{2-[(2-methyl-8-quinolinyl)oxy]ethyl}-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B5687570.png)

![2-[(4-isobutylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5687590.png)
![2-(isopropylthio)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}acetamide](/img/structure/B5687594.png)
![2-{1-benzyl-5-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5687598.png)
![1-{2-[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl}imidazolidin-2-one](/img/structure/B5687617.png)

![isopropyl {4-[(benzylamino)carbonyl]phenoxy}acetate](/img/structure/B5687623.png)

![3-methyl-2-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5687655.png)
![3-({4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazol-1-yl}carbonyl)pyridine](/img/structure/B5687656.png)
![methyl 4-[(cyclobutylacetyl)amino]benzoate](/img/structure/B5687660.png)
![2-[4-(4-methoxyphenyl)-5-nitro-1H-imidazol-1-yl]acetohydrazide](/img/structure/B5687663.png)